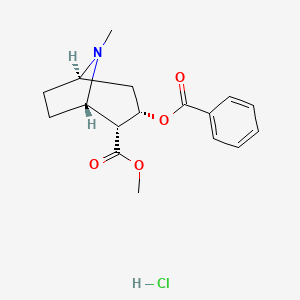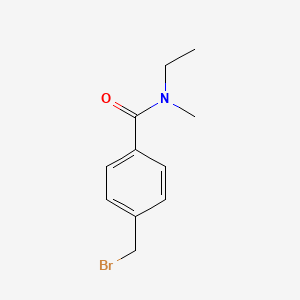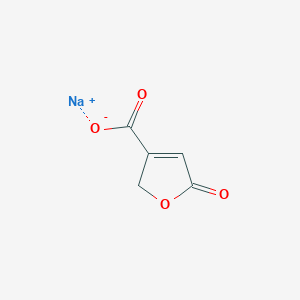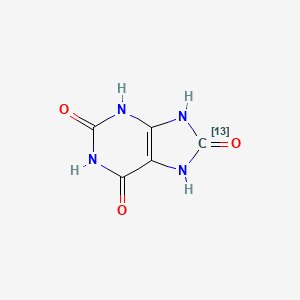
7,9-dihydro-3H-purine-2,6,8-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7,9-dihydro-3H-purine-2,6,8-trione can be synthesized through the oxidation of xanthine by the enzyme xanthine oxidase . The reaction conditions typically involve the presence of oxygen and water, resulting in the formation of uric acid and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound often involves the extraction from biological sources where it is naturally present. This includes the breakdown of dietary and endogenous purines in the body . The compound can also be synthesized chemically through controlled oxidation processes.
Análisis De Reacciones Químicas
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to allantoin in species other than humans.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as xanthine oxidase for oxidation reactions.
Reducing agents: For reduction reactions under controlled conditions.
Substituting agents: For substitution reactions to form various derivatives.
Major Products
The major products formed from the reactions of this compound include allantoin (from oxidation) and various substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
7,9-dihydro-3H-purine-2,6,8-trione has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize free radicals . This antioxidant property is crucial in protecting cells from oxidative damage. The compound’s molecular targets include various enzymes and pathways involved in oxidative stress response .
Comparación Con Compuestos Similares
Similar Compounds
Xanthine: A precursor in the biosynthesis of uric acid, with a similar purine structure.
Allantoin: A product of uric acid oxidation, commonly found in non-primate mammals.
1,3-Dimethyluric acid: A derivative of uric acid with methyl groups at positions 1 and 3.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trione is unique due to its role as the final product of purine metabolism in humans and its significant antioxidant properties . Unlike its similar compounds, it is directly involved in the diagnosis and management of gout and other metabolic disorders .
Propiedades
Fórmula molecular |
C5H4N4O3 |
|---|---|
Peso molecular |
169.10 g/mol |
Nombre IUPAC |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |
Clave InChI |
LEHOTFFKMJEONL-AZXPZELESA-N |
SMILES isomérico |
C12=C(NC(=O)NC1=O)N[13C](=O)N2 |
SMILES canónico |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


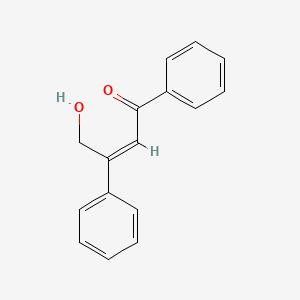
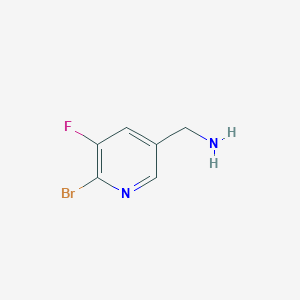
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)


![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
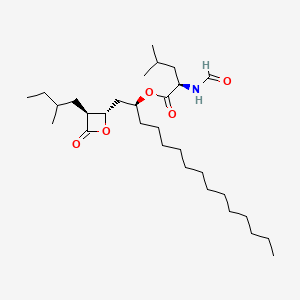
![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)
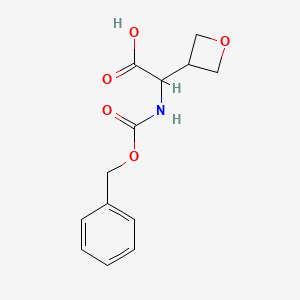
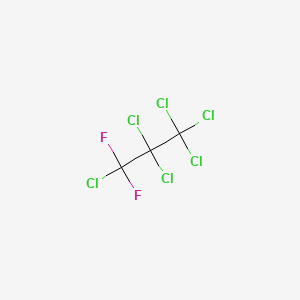
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
